molecular formula C10H9ClO3 B13341005 (R)-6-Chlorochroman-3-carboxylic acid

(R)-6-Chlorochroman-3-carboxylic acid

Cat. No.: B13341005
M. Wt: 212.63 g/mol
InChI Key: UTLYAMDODADLNQ-SSDOTTSWSA-N
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Description

®-6-Chlorochroman-3-carboxylic acid is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position of the chroman ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chlorochroman-3-carboxylic acid typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a chromanone derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of ®-6-Chlorochroman-3-carboxylic acid may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the desired product. The use of recyclable chiral catalysts and green solvents is also emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-6-Chlorochroman-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of chromanone or chromanal derivatives.

    Reduction: Formation of 6-chlorochroman-3-methanol.

    Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Chlorochroman-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.

Medicine

In medicine, ®-6-Chlorochroman-3-carboxylic acid derivatives are explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-6-Chlorochroman-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorochroman-3-carboxylic acid: The non-chiral version of the compound.

    6-Bromochroman-3-carboxylic acid: A similar compound with a bromine atom instead of chlorine.

    6-Methylchroman-3-carboxylic acid: A similar compound with a methyl group instead of chlorine.

Uniqueness

®-6-Chlorochroman-3-carboxylic acid is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the chlorine atom also imparts specific chemical reactivity that can be exploited in various synthetic applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(3R)-6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m1/s1

InChI Key

UTLYAMDODADLNQ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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